4-[(2-Phenoxyethyl)sulfanyl]phenol
Description
4-[(2-Phenoxyethyl)sulfanyl]phenol is a phenol derivative featuring a sulfanyl (-S-) group substituted with a 2-phenoxyethyl moiety. Sulfanylphenol derivatives are of significant interest due to their versatile applications in medicinal chemistry, materials science, and catalysis, often attributed to the sulfur atom's electronic and steric effects .
Properties
CAS No. |
109074-54-6 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-(2-phenoxyethylsulfanyl)phenol |
InChI |
InChI=1S/C14H14O2S/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
InChI Key |
RIOGPBAVYGBDNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)O |
Synonyms |
4-(2-Phenoxyethylthio)phenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of sulfanylphenol derivatives, highlighting substituent variations and their implications:
Substituent Analysis:
- Triazolyl-Methyl Group : Imparts hydrogen-bonding capability (via triazole N atoms) and planar geometry, leading to crystalline frameworks with bioactivity (e.g., antimicrobial, antitumor) .
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in ) increase oxidation state and polarity, altering reactivity and biological interactions compared to thioethers .
Crystallographic and Supramolecular Features
- Crystal Packing: The triazole analog () adopts a monoclinic P2₁/n space group with zigzag chains via O–H⋯N bonds.
- π-π Interactions: Triazole rings stack with a centroid distance of 3.556 Å, while the phenoxyethyl group’s aromatic ring could engage in similar interactions, albeit with altered geometry .
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